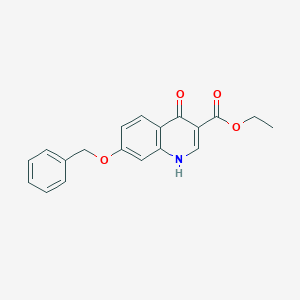
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate is a compound that belongs to the class of 4-oxoquinolines, which are of significant interest in medicinal chemistry due to their biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties. The presence of different substituents on the quinoline core can lead to a variety of biological activities, making them valuable targets for synthesis and study in the context of drug development .
Synthesis Analysis
The synthesis of ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate derivatives can be approached through a two-step process starting from commercially available 2-aminobenzoic acids. Initially, anthranilic acids are converted to isatoic anhydrides, followed by a reaction with the sodium enolate of ethyl acetoacetate to form substituted quinolines . Additionally, the synthesis of related compounds, such as ethyl 7-amino-substituted 1,4-dihydro-3H-2,3-benzoxazines-3-carboxylate, involves a sequence of nitration, reduction, diazotation, and palladium-catalyzed coupling reactions . These methods highlight the synthetic versatility and the possibility of introducing various substituents at different positions on the quinoline core.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by a planar quinoline ring system. For instance, in the case of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate, the quinoline ring system is approximately planar, with a slight deviation and a small dihedral angle between the six-membered rings, indicating the overall planarity of the molecule . This planarity is a common feature among quinoline derivatives and is important for their interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives undergo a variety of chemical reactions, which are essential for their functionalization and biological activity. For example, the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is regioselective, occurring at the nitrogen of the oxoquinoline group . Furthermore, radical bromination reactions have been used to introduce bromine atoms into the quinoline structure, as seen in the synthesis of ethyl 5,8-dibromo-2-dibromomethyl-6,7-dimethoxyquinoline-3-carboxylate . Azo coupling reactions are another example, used in the synthesis of 3-hydroxy-6-(R-phenylazo)-7,8-benzo-1,2,3,4-tetrahydroquinolines, which serve as analytical reagents for nitrite and nitrate anions .
Physical and Chemical Properties Analysis
The physical and chemical properties of ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate derivatives are influenced by their molecular structure. The planarity of the quinoline core and the nature of the substituents affect the compound's solubility, melting point, and reactivity. For instance, the introduction of bromine atoms can increase the molecular weight and change the compound's reactivity due to the presence of electrophilic bromine . The presence of hydroxy groups and other functional groups can also form intramolecular hydrogen bonds, affecting the compound's solubility and spectral properties . These properties are crucial for the compound's biological activity and its potential as a pharmaceutical agent.
科学的研究の応用
Antibacterial Activity
- Synthesis and Antibacterial Activity : Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate derivatives have been explored for their antibacterial properties. For instance, Rádl and Janichová (1992) synthesized 3-hydroxyderivatives of quinolones, which were further modified to produce benzyloxy derivatives showing potential antibacterial activities (Rádl & Janichová, 1992).
Anticoccidial Activities
- Synthesis and Anticoccidial Activities : Yan et al. (2010) synthesized novel ethyl 7-alkyl-6-(2-aryloxyethoxy)-4-hydroxyquinoline-3-carboxylates, showing significant anticoccidial activities against Eimeria tenella in chicken diets (Yan et al., 2010).
Antiviral Activity
- Synthesis and Anti-HBV Activities : Gong Ping (2008) explored the synthesis of ethyl 7-hydroxyquinoline-3-carboxylate derivatives and evaluated their anti-HBV (Hepatitis B Virus) activities in vitro, demonstrating significant inhibitory effects on HBV replication (Gong Ping, 2008).
Antioxidative or Prooxidative Effects
- Antioxidative or Prooxidative Effect on Erythrocytes : Liu et al. (2002) studied the effects of 4-hydroxyquinoline derivatives on free-radical-initiated hemolysis of erythrocytes, revealing insights into the antioxidative and prooxidative roles of these compounds depending on their distributive status (Liu et al., 2002).
Anticancer Assessment
- Reactivity and Anticancer Assessment : Regal et al. (2020) assessed the cytotoxic activity of Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate against various cancer cell lines, providing insights into its potential as an anticancer agent (Regal et al., 2020).
Safety And Hazards
This involves studying the safety profile of the compound. It includes looking at its toxicity, flammability, environmental impact, and precautions that need to be taken while handling it.
将来の方向性
This involves discussing potential future research directions. It could include potential applications of the compound, modifications that could be made to improve its properties, or new reactions that could be explored.
特性
IUPAC Name |
ethyl 4-oxo-7-phenylmethoxy-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-2-23-19(22)16-11-20-17-10-14(8-9-15(17)18(16)21)24-12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFAAXMCFXOPOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C=CC(=C2)OCC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594829 |
Source


|
| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(benzyloxy)-4-hydroxyquinoline-3-carboxylate | |
CAS RN |
17825-15-9 |
Source


|
| Record name | Ethyl 7-(benzyloxy)-4-oxo-1,4-dihydroquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




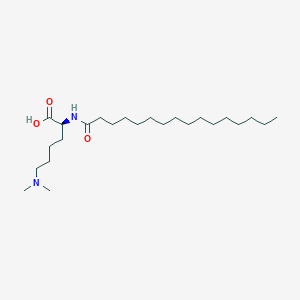
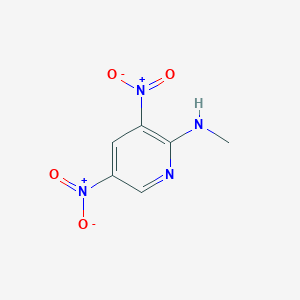
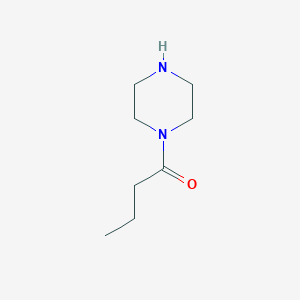


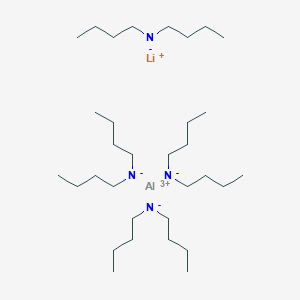
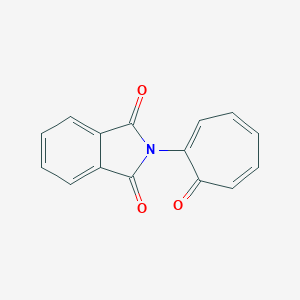
![[(2R,4S,5R)-2,5-dibenzoyloxyoxan-4-yl] benzoate](/img/structure/B95237.png)
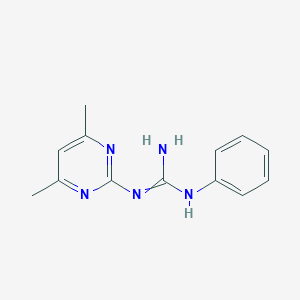
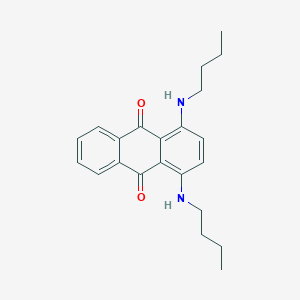
![5-Chloro-3-methylbenzo[b]thiophene](/img/structure/B95242.png)